molecular formula C15H10ClN3O5 B5586660 N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-3-nitrobenzamide

N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-3-nitrobenzamide

Cat. No.: B5586660
M. Wt: 347.71 g/mol
InChI Key: QFYOPZBVQFXNQQ-REZTVBANSA-N
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Description

N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-3-nitrobenzamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a nitro group, and a benzamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-3-nitrobenzamide typically involves the condensation of 6-chloro-1,3-benzodioxole-5-carbaldehyde with 3-nitrobenzamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Condensation: The compound can undergo further condensation reactions with other aldehydes or ketones to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst, ethanol solvent.

    Substitution: Amine or thiol nucleophiles, base (e.g., sodium hydroxide), solvent (e.g., dimethylformamide).

    Condensation: Aldehydes or ketones, acid or base catalyst, solvent (e.g., ethanol).

Major Products Formed

    Reduction: Formation of N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-3-aminobenzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Condensation: Formation of more complex benzamide derivatives.

Scientific Research Applications

N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential as an enzyme inhibitor and receptor modulator .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group, benzodioxole ring, and benzamide moiety makes it a versatile compound for various applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O5/c16-12-6-14-13(23-8-24-14)5-10(12)7-17-18-15(20)9-2-1-3-11(4-9)19(21)22/h1-7H,8H2,(H,18,20)/b17-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYOPZBVQFXNQQ-REZTVBANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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